SOD1-Derlin-1 inhibitor-1 is a small-molecule compound designed to inhibit the interaction between the Cu, Zn superoxide dismutase (SOD1) and Derlin-1 proteins. This interaction plays a significant role in the pathogenesis of amyotrophic lateral sclerosis (ALS), particularly in cases involving mutations in the SOD1 gene. The discovery of this inhibitor stems from extensive screening of a large compound library, revealing its potential as a therapeutic agent for ALS by ameliorating associated pathological features in both in vitro and in vivo models.
The SOD1-Derlin-1 inhibitor-1 was identified through a high-throughput screening process involving approximately 160,000 small molecules, aimed at finding compounds that disrupt the SOD1-Derlin-1 interaction. This compound has been classified as a small-molecule inhibitor and is particularly relevant in the context of neurodegenerative diseases, specifically ALS, where it targets protein-protein interactions critical for disease progression .
The synthesis of SOD1-Derlin-1 inhibitor-1 involved several key steps:
The molecular structure of SOD1-Derlin-1 inhibitor-1 is characterized by its ability to bind specifically to the binding region of SOD1 that interacts with Derlin-1. The compound's design focuses on mimicking the natural binding partners while preventing their interaction. Key structural features include:
The precise molecular formula and 3D structure details are typically elucidated through crystallography or computational modeling techniques .
The primary chemical reaction involving SOD1-Derlin-1 inhibitor-1 is its binding to the SOD1 protein, which prevents the subsequent interaction with Derlin-1. This competitive inhibition can be represented as:
This reaction is crucial because it alters the pathway leading to motoneuron death associated with ALS. The inhibitor does not affect the enzymatic activity of SOD1, allowing it to maintain its normal physiological functions while blocking toxic interactions .
The mechanism of action for SOD1-Derlin-1 inhibitor-1 involves several key steps:
SOD1-Derlin-1 inhibitor-1 exhibits several notable physical and chemical properties:
SOD1-Derlin-1 inhibitor-1 has significant implications in scientific research and potential therapeutic applications:
Mutations in the SOD1 gene (encoding Cu/Zn superoxide dismutase) underlie ~12% of familial ALS cases. Unlike loss of enzymatic function, SOD1 mutants (SOD1mut) exert toxicity through gain-of-function mechanisms. Over 180 SOD1 mutations have been identified, including A5V, G93A, and D91A, which share common toxic properties despite differing in clinical severity [4] [9]. These mutants acquire novel pathogenic interactions due to:
Table 1: Common SOD1 Mutations and Their Pathogenic Features
Mutation | Prevalence | Aggregation Propensity | Average Survival |
---|---|---|---|
A5V | High (USA) | High | 1–1.5 years |
D91A | High (Europe) | Low | >10 years (homozygous) |
G93A | Global | Moderate | 1.5–2 years |
L145S | High (Poland) | High | 2–3 years |
Data compiled from global ALS cohorts and in silico analyses [4] [9].
A critical gain-of-function is the exposure of a normally buried Derlin-1 Binding Region (DBR) in SOD1mut. The DBR comprises residues 5–18 at the N-terminus, which becomes accessible due to:
Derlin-1 is an ER transmembrane protein central to the retrotranslocation of misfolded proteins during ERAD. The SOD1mut-Derlin-1 interaction directly impairs ERAD function through:
Table 2: ER Stress Markers in SOD1mut Models
ER Stress Marker | Change in SOD1mut Models | Functional Consequence |
---|---|---|
BiP/GRP78 | ↑ 2–3 fold | Chaperone induction |
Phospho-IRE1α | ↑ 4–5 fold | XBP1 splicing activation |
Phospho-PERK | ↑ 3–4 fold | ATF4/CHOP induction |
CHOP | ↑ 5–6 fold | Pro-apoptotic signaling |
Data from NSC34 cells and mouse spinal cords expressing SOD1G93A [3] [5] [7].
Prolonged ER stress from SOD1mut-Derlin-1 interaction specifically activates the ASK1-p38/JNK pathway:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2